molecular formula C8H6FNS B14765298 2-Fluoro-3-(methylthio)benzonitrile

2-Fluoro-3-(methylthio)benzonitrile

Cat. No.: B14765298
M. Wt: 167.21 g/mol
InChI Key: VXBIXXLDSSNYQV-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylthio)benzonitrile: is an organic compound with the molecular formula C8H6FNS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the second position and a methylthio group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methylthio)benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically starts with a fluorinated benzene derivative, such as 2-fluorobenzonitrile, which undergoes a substitution reaction with a methylthio group donor under appropriate conditions.

For example, the reaction can be carried out using a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methylthio)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzonitriles

Scientific Research Applications

2-Fluoro-3-(methylthio)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may impart specific biological activities.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methylthio)benzonitrile depends on its specific application

    Molecular Targets: Enzymes, receptors, or other proteins

    Pathways Involved: The compound may inhibit or activate specific pathways depending on its structure and the nature of its interactions with the target molecules.

Comparison with Similar Compounds

2-Fluoro-3-(methylthio)benzonitrile can be compared with other similar compounds to highlight its uniqueness:

    2-Fluoro-4-(methylthio)benzonitrile: Similar structure but with the methylthio group at the fourth position.

    2-Fluoro-3-(methylsulfonyl)benzonitrile: Contains a methylsulfonyl group instead of a methylthio group.

    2-Fluoro-3-(methylthio)benzaldehyde: Contains an aldehyde group instead of a nitrile group.

Properties

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

2-fluoro-3-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6FNS/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3

InChI Key

VXBIXXLDSSNYQV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1F)C#N

Origin of Product

United States

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